![molecular formula C27H31NO3 B12897159 3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole CAS No. 140866-44-0](/img/structure/B12897159.png)
3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole is a synthetic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two 4-(hex-5-en-1-yloxy)phenyl groups attached to the 3 and 5 positions of the isoxazole ring. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole typically involves a 1,3-dipolar cycloaddition reaction. This reaction occurs between terminal alkynes and nitrile oxides, which are formed in situ by the deprotonation of hydroxyimidoyl chlorides . The reaction is often carried out under solvent-free conditions using a recyclable copper/aluminum oxide nanocomposite catalyst. This method is scalable and can be performed under ball-milling conditions to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production of 3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole may involve similar synthetic routes but on a larger scale. The use of green solvents, such as water or ionic liquids, and mild oxidants can help mitigate the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The phenyl groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
科学的研究の応用
3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
類似化合物との比較
Similar Compounds
3,5-Bis(4-methoxyphenyl)isoxazole: Similar structure but with methoxy groups instead of hex-5-en-1-yloxy groups.
3,5-Bis(4-hydroxyphenyl)isoxazole: Contains hydroxy groups on the phenyl rings.
3,5-Bis(4-chlorophenyl)isoxazole: Features chlorine atoms on the phenyl rings.
Uniqueness
3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole is unique due to the presence of hex-5-en-1-yloxy groups, which can impart different chemical and biological properties compared to other similar compounds. These groups may influence the compound’s solubility, reactivity, and interaction with biological targets .
特性
CAS番号 |
140866-44-0 |
|---|---|
分子式 |
C27H31NO3 |
分子量 |
417.5 g/mol |
IUPAC名 |
3,5-bis(4-hex-5-enoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C27H31NO3/c1-3-5-7-9-19-29-24-15-11-22(12-16-24)26-21-27(31-28-26)23-13-17-25(18-14-23)30-20-10-8-6-4-2/h3-4,11-18,21H,1-2,5-10,19-20H2 |
InChIキー |
ABUVQEJIJMRPCJ-UHFFFAOYSA-N |
正規SMILES |
C=CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)OCCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


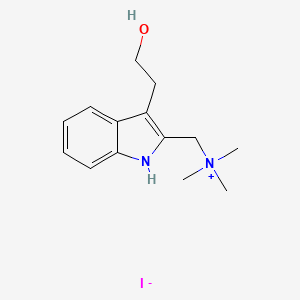
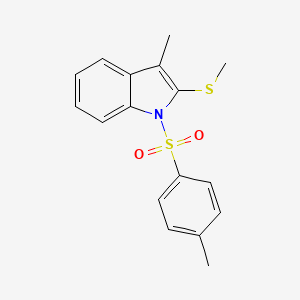

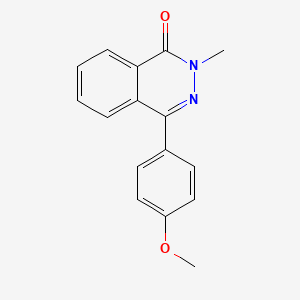
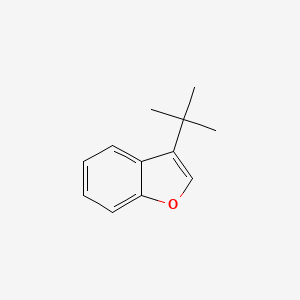


![8-Bromo-3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12897115.png)
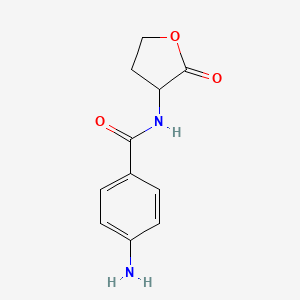
![2-{5-[(E)-(hydroxyimino)methyl]furan-2-yl}benzoic acid](/img/structure/B12897127.png)
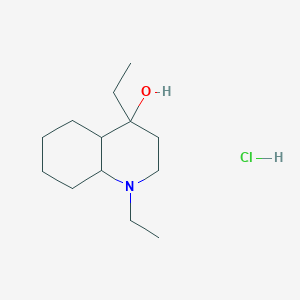
![1-{4-[2-(4-Methylphenyl)ethyl]piperazin-1-yl}isoquinoline](/img/structure/B12897140.png)
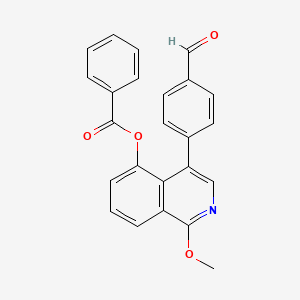
![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)
